molecular formula C8H9N3 B1437806 2-Methylimidazo[1,2-a]pyridin-6-amine CAS No. 860258-05-5

2-Methylimidazo[1,2-a]pyridin-6-amine

Cat. No. B1437806
CAS RN: 860258-05-5
M. Wt: 147.18 g/mol
InChI Key: VCSZXPZQTJFSBD-UHFFFAOYSA-N
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Description

“2-Methylimidazo[1,2-a]pyridin-6-amine” is a chemical compound with the linear formula C8H9N3 . It is a member of the imidazo[1,2-a]pyridines, a class of fused nitrogen-bridged heterocyclic compounds .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Pharmaceutical Applications

2-Methylimidazo[1,2-a]pyridin-6-amine: has shown promise in the pharmaceutical industry due to its structural similarity to compounds that exhibit a broad spectrum of biological activities. It has potential uses in developing new medications, particularly as a scaffold for creating molecules with antibacterial , antifungal , and antiviral properties . Its derivatives are being explored for treating diseases such as cancer , cardiovascular conditions , and Alzheimer’s disease .

Material Science

In the field of material science, this compound’s unique molecular structure makes it suitable for creating new materials with specific properties. It has been reported to contribute to innovations in optoelectronic devices , which are crucial for advancing technologies like solar cells and LED lighting.

Sensor Technology

The sensitivity of 2-Methylimidazo[1,2-a]pyridin-6-amine to various stimuli makes it an excellent candidate for sensor technology. Researchers are investigating its use in developing sensors that can detect environmental changes or specific chemical substances .

Optoelectronics

Due to its electronic properties, 2-Methylimidazo[1,2-a]pyridin-6-amine is being studied for its applications in optoelectronics . It could be used to improve the performance and efficiency of devices that source, detect, and control light.

Confocal Microscopy

This compound’s ability to act as an emitter makes it valuable for confocal microscopy and imaging applications . It can help in creating contrast agents that provide clearer images of biological tissues, aiding in medical diagnostics and research.

Anti-Cancer Research

The structural characteristics of 2-Methylimidazo[1,2-a]pyridin-6-amine make it a potential candidate for anti-cancer drug development . Its derivatives are being explored for their efficacy in targeting and inhibiting the growth of cancer cells.

Neurodegenerative Disease Treatment

Research into the treatment of neurodegenerative diseases like Alzheimer’s has highlighted the potential of 2-Methylimidazo[1,2-a]pyridin-6-amine derivatives. These compounds may influence pathways involved in disease progression .

Cardiovascular Therapeutics

The compound’s derivatives are also being considered for their cardiovascular therapeutic potential. They may play a role in developing treatments for various heart conditions .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates are summarized in the literature . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name

2-methylimidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSZXPZQTJFSBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(C=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860258-05-5
Record name 2-methylimidazo[1,2-a]pyridin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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